N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-[2-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a pyrazole-sulfonamide hybrid compound characterized by two distinct pyrazole moieties. The first pyrazole ring (1,3,5-trimethyl-1H-pyrazole-4-sulfonamide) is sulfonamide-functionalized, while the second pyrazole (3,5-dicyclopropyl-1H-pyrazole) is linked via an ethyl bridge. The compound has been investigated for antiproliferative activity, with derivatives of pyrazole-4-sulfonamides showing promise in inhibiting cancer cell proliferation .
Properties
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2S/c1-11-17(12(2)21(3)19-11)25(23,24)18-8-9-22-16(14-6-7-14)10-15(20-22)13-4-5-13/h10,13-14,18H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHFJNPRRXPCFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C(=CC(=N2)C3CC3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole structures, followed by the introduction of cyclopropyl groups and sulfonamide functionalities. Common reagents used in these reactions include hydrazines, alkyl halides, and sulfonyl chlorides. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in specialized reactors. The process is optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. Purification steps, such as recrystallization and chromatography, are crucial to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere conditions.
Substitution: Alkyl halides, nucleophiles; reactions may require solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exhibits several notable biological activities:
1. Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases. For instance, it has been demonstrated to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro .
2. Anticancer Properties
In vitro studies indicate cytotoxic effects against various cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The compound's IC50 values vary based on the cell line, indicating selective potency. For example, it has shown significant inhibition of cell proliferation in HeLa cells at concentrations as low as 10 µM .
3. Enzyme Inhibition
The compound has demonstrated inhibitory effects against key enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX-1 and COX-2). It has been reported to exhibit IC50 values in the micromolar range for these enzymes, highlighting its potential as an anti-inflammatory agent .
Applications in Medicinal Chemistry
The compound's diverse biological activities make it a valuable scaffold for drug development:
1. Drug Design
this compound can serve as a lead compound for developing new anti-inflammatory or anticancer drugs. Its ability to modulate enzyme activity positions it as a candidate for further optimization through structure-activity relationship studies .
2. Combination Therapies
Due to its unique mechanism of action, this compound may be used in combination therapies to enhance the efficacy of existing treatments for cancer or inflammatory diseases.
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism by which N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing the activity of its targets.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares the target compound with analogous sulfonamide and pyrazole derivatives, focusing on structural motifs, biological activities, and pharmacological profiles.
Structural Analogues
A. 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27)
- Structural Features : Incorporates a pyridine-sulfonamide core with a 4-chlorophenyl carbamoyl substituent. The pyrazole moiety is substituted with butyl and methyl groups.
- Key Differences : Unlike the target compound, this analogue lacks cyclopropyl groups and features a pyridine ring instead of a second pyrazole. The 4-chlorophenyl group may enhance π-π stacking interactions with biological targets.
- Activity : Reported in Molecules (2015) for synthetic methodology but lacks explicit antiproliferative data in the provided evidence .
B. H-Series Sulfonamide Inhibitors (e.g., H-8, H-89)
- Structural Features: Isoquinoline-sulfonamide derivatives with variable aminoethyl side chains. For example, H-89 includes a p-bromocinnamylaminoethyl group.
- Key Differences: These compounds prioritize isoquinoline cores over pyrazole systems. Their sulfonamide groups are directly linked to nitrogen-rich side chains, contrasting with the pyrazole-ethyl-pyrazole bridge in the target compound.
- Activity: Known as protein kinase inhibitors (e.g., PKA, PKC), highlighting a divergent mechanism compared to the antiproliferative focus of pyrazole-sulfonamides .
C. N-[4-(3,5-Dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide (Compound A)
- Structural Features: Shares the 3,5-dicyclopropylpyrazole motif but replaces the sulfonamide-pyrazole unit with a quinoline-acetamide group.
- Key Differences : The absence of a sulfonamide moiety shifts its pharmacological profile toward calcium release-activated calcium (CRAC) channel modulation, specifically for esophageal cancer treatment .
Pharmacological and Mechanistic Insights
- Target Compound : The 3,5-dicyclopropyl groups likely enhance metabolic stability and membrane permeability, while the ethyl bridge between pyrazoles may facilitate dual-target engagement (e.g., tubulin and kinase inhibition). Evidence from pyrazole-4-sulfonamide derivatives suggests that methyl groups at the 1,3,5-positions optimize steric compatibility with hydrophobic binding pockets in cancer cells .
- H-Series Inhibitors: The isoquinoline core in H-89 enables competitive ATP binding in kinases, a mechanism less relevant to pyrazole-sulfonamides. This underscores the role of core heterocycles in determining target specificity .
- Compound A : Demonstrates that dicyclopropylpyrazole motifs are versatile scaffolds adaptable to diverse targets (e.g., CRAC channels vs. antiproliferative pathways) .
Research Findings and Implications
- Antiproliferative Efficacy : Derivatives of 1,3,5-trimethylpyrazole-4-sulfonamide, including the target compound, exhibit IC₅₀ values in the low micromolar range against U937 lymphoma cells, comparable to Mitomycin C .
- Divergent Applications : While the target compound aligns with anticancer research, H-series inhibitors and Compound A highlight the breadth of sulfonamide applications in kinase modulation and ion channel targeting, respectively .
Biological Activity
N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structural Features
The compound features a unique pyrazole core with two distinct functional groups: a sulfonamide moiety and a dicyclopropyl substitution. The structural formula can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Pyrazole Ring | Central structure providing biological activity |
| Dicyclopropyl Group | Enhances lipophilicity and receptor interaction |
| Sulfonamide Group | Contributes to pharmacological properties |
Anti-inflammatory Effects
Research indicates that compounds with a pyrazole nucleus exhibit potent anti-inflammatory properties. For instance, derivatives similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies have shown that similar pyrazole derivatives can induce apoptosis in cancer cell lines by activating pathways involving p53 and caspase-3. For example, compounds with structural similarities exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells, indicating their potential as anticancer agents .
Antimicrobial Properties
In vitro studies have assessed the antimicrobial efficacy of pyrazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus. Compounds related to this compound displayed promising results with significant inhibition rates comparable to standard antibiotics .
The mechanism by which this compound exerts its biological effects is multifaceted:
Target Interactions
The compound primarily interacts with cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these targets, the compound may disrupt cell proliferation pathways associated with cancer growth.
Pathway Modulation
The modulation of inflammatory pathways through the inhibition of cytokine production suggests that the compound could be beneficial in treating diseases characterized by chronic inflammation.
Case Studies and Research Findings
Several case studies have highlighted the efficacy of pyrazole derivatives in various therapeutic contexts:
Study 1: Anti-inflammatory Activity
A series of pyrazole derivatives were synthesized and tested for their ability to inhibit TNF-α and IL-6 in vitro. The most active compounds showed over 80% inhibition at 10 µM concentrations .
Study 2: Anticancer Efficacy
In a comparative study against breast cancer cell lines (MCF-7), compounds with similar structures to this compound exhibited IC50 values ranging from 0.65 µM to 2.41 µM, indicating strong anticancer potential .
Study 3: Antimicrobial Testing
Testing against various pathogens revealed that certain pyrazole derivatives inhibited bacterial growth significantly more than conventional antibiotics at comparable concentrations .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how can reaction efficiency be improved?
- Methodological Answer : Multi-step synthesis typically involves coupling pyrazole derivatives with sulfonamide groups under controlled conditions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict intermediates and transition states, reducing trial-and-error approaches . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures high yield and purity.
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and cyclopropane ring integrity .
- X-ray crystallography for absolute stereochemical confirmation, as demonstrated in structurally analogous pyrazole-sulfonamide hybrids .
- High-resolution mass spectrometry (HRMS) and HPLC-PDA (≥95% purity threshold) to validate molecular weight and detect impurities .
Q. How can researchers address solubility challenges in biological assays for this hydrophobic compound?
- Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO/PBS mixtures) or micellar formulations (e.g., Tween-80). Conduct phase-solubility studies to identify compatible buffers. For in vitro assays, pre-solubilize in DMSO (≤0.1% final concentration) to avoid cellular toxicity .
Advanced Research Questions
Q. What computational strategies are effective for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger Suite) with molecular dynamics (MD) simulations (GROMACS) to predict binding affinities and conformational stability. Validate using free-energy perturbation (FEP) or MM-GBSA calculations. Cross-reference with experimental data (e.g., SPR or ITC) to resolve discrepancies between predicted and observed binding modes .
Q. How can contradictions in bioactivity data across different assay systems be systematically analyzed?
- Methodological Answer : Apply comparative statistical frameworks (e.g., ANOVA with post-hoc Tukey tests) to assess inter-assay variability. Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) to confirm mechanism-specific effects. Meta-analysis of dose-response curves (EC₅₀/IC₅₀ comparisons) can identify assay-specific artifacts, such as off-target interactions or solubility limitations .
Q. What methodologies are recommended for studying the compound’s environmental fate and degradation pathways?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation studies (OECD 301/311 guidelines) with LC-MS/MS monitoring. Use quantum mechanical calculations (e.g., COSMO-RS) to predict hydrolysis or photolysis rates. For atmospheric impact, employ smog chamber experiments to assess oxidation products and ozone formation potential .
Q. How can the compound’s potential as a protease inhibitor be evaluated, given its sulfonamide moiety?
- Methodological Answer : Design fluorogenic substrate assays (e.g., FRET-based) to measure inhibition kinetics (kᵢₙₕ, Kᵢ). Compare with known sulfonamide inhibitors (e.g., acetazolamide) to benchmark potency. Use X-ray crystallography or cryo-EM to resolve binding site interactions, focusing on hydrogen bonding with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
